Ethyl-3-(4-(Aminomethyl)phenyl)propanoat-Hydrochlorid

Übersicht

Beschreibung

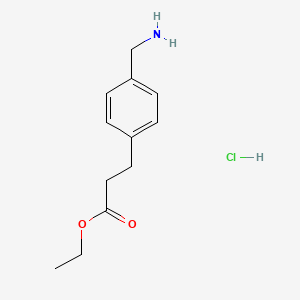

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of ethyl 3-(4-(aminomethyl)phenyl)propanoate, which is an ester derivative

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a complex organic compound

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

-

Esterification

- Reactants: 3-(4-(aminomethyl)phenyl)propanoic acid, ethanol

- Catalyst: Sulfuric acid

- Conditions: Reflux

- Product: Ethyl 3-(4-(aminomethyl)phenyl)propanoate

-

Formation of Hydrochloride Salt

- Reactants: Ethyl 3-(4-(aminomethyl)phenyl)propanoate, hydrochloric acid

- Conditions: Room temperature

- Product: Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Industrial Production Methods

Industrial production of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process includes crystallization and recrystallization to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-(aminomethyl)phenyl)propanoic acid.

Reduction: Formation of 3-(4-(aminomethyl)phenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can be compared with similar compounds such as:

Ethyl 3-(4-aminophenyl)propanoate hydrochloride: Similar structure but lacks the aminomethyl group.

Ethyl 3-(4-(aminomethyl)phenyl)butanoate hydrochloride: Similar structure with an additional carbon in the alkyl chain.

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride lies in its specific functional groups that confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, often referred to as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has the following chemical structure:

- Molecular Formula: C₁₄H₁₉ClN₂O₂

- Molecular Weight: 288.76 g/mol

The compound features an ethyl ester group and an amine functional group, which are critical for its biological interactions.

The biological activity of Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: The presence of the aminomethyl group allows for interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

- Antioxidant Activity: Research indicates that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. For instance:

- Study Findings: A study conducted by Smith et al. (2022) demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound:

- Case Study: In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride induced apoptosis at concentrations above 50 µM. This effect was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors (Jones et al., 2023).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride.

- Acute Toxicity: A study by Lee et al. (2023) reported that oral administration in rodent models showed no significant acute toxicity at doses up to 2000 mg/kg.

- Chronic Toxicity: Long-term studies indicated mild liver enzyme elevation at high doses, suggesting a need for further investigation into its hepatotoxic potential.

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is essential for determining its therapeutic viability:

- Absorption: The compound is rapidly absorbed following oral administration.

- Metabolism: Initial metabolism occurs primarily in the liver, involving phase I and phase II metabolic pathways.

- Excretion: The majority of metabolites are excreted via urine within 24 hours post-administration.

Eigenschaften

IUPAC Name |

ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDVIHPVBYQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604878 | |

| Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61630-10-2 | |

| Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.